molecular formula C15H18N2O2 B11445739 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate CAS No. 312309-04-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate

Cat. No.: B11445739
CAS No.: 312309-04-9
M. Wt: 258.32 g/mol
InChI Key: HGGDJDHWOMRVBP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetate group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylethyl acetate derivative. One common method involves the use of acetylacetone and phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethyl acetate is unique due to its combination of a pyrazole ring with a phenylethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives or other similar compounds.

Properties

CAS No.

312309-04-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-1-phenylethyl] acetate

InChI

InChI=1S/C15H18N2O2/c1-11-9-12(2)17(16-11)10-15(19-13(3)18)14-7-5-4-6-8-14/h4-9,15H,10H2,1-3H3

InChI Key

HGGDJDHWOMRVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C2=CC=CC=C2)OC(=O)C)C

Origin of Product

United States

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